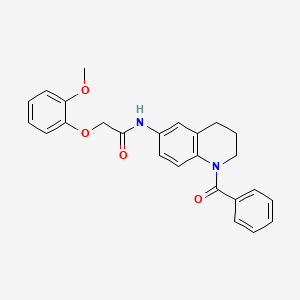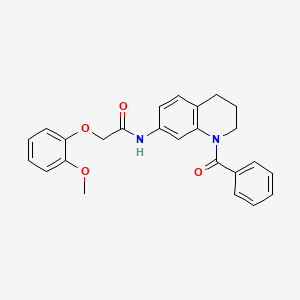![molecular formula C19H22N2O3S B6562209 N'-[(4-phenyloxan-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1091184-82-5](/img/structure/B6562209.png)
N'-[(4-phenyloxan-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-phenyloxan-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide (also known as POMT) is an organosulfur compound that has been used extensively in scientific research due to its unique chemical structure and properties. It is a cyclic diamide that contains both a phenyl and thiophen ring, and is used as a model compound for studying the effects of sulfur-containing compounds on biochemical and physiological processes. POMT has been studied for its potential applications in pharmaceuticals, biochemistry, and biotechnology.
Applications De Recherche Scientifique
POMT has been studied extensively in scientific research due to its unique chemical structure and properties. It has been used as a model compound to study the effects of sulfur-containing compounds on biochemical and physiological processes. POMT has been studied for its potential applications in pharmaceuticals, biochemistry, and biotechnology. It has been shown to possess anti-inflammatory and anti-oxidant properties, and has been used in the development of drugs for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of POMT is still not fully understood. However, it is believed that the sulfur-containing groups in the molecule interact with proteins and enzymes in the body, which can lead to changes in their function and activity. It has also been suggested that POMT may act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
POMT has been shown to possess anti-inflammatory and anti-oxidant properties. In animal studies, it has been shown to reduce inflammation in the lungs and liver, and to reduce the production of pro-inflammatory cytokines. It has also been shown to reduce oxidative damage and improve mitochondrial function. In addition, it has been found to have protective effects against liver damage caused by alcohol consumption.
Avantages Et Limitations Des Expériences En Laboratoire
POMT has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable in aqueous solution. It is also non-toxic and has a low cost. However, there are some limitations to its use in laboratory experiments. It is not soluble in organic solvents, and its solubility in water is limited. In addition, it is not very soluble in lipids, which can limit its use in studies involving cellular membranes.
Orientations Futures
The potential applications of POMT are still being explored. Some potential future directions include the development of drugs for the treatment of various diseases, the use of POMT as a drug delivery system, and the use of POMT in the development of biocatalysts for industrial applications. In addition, further research is needed to better understand the mechanism of action of POMT, and to explore its potential applications in other areas such as food science and cosmetics.
Méthodes De Synthèse
POMT is synthesized via a two-step reaction involving the condensation of 4-phenyl-4-oxazole-2-carboxylic acid and thiophene-2-carboxylic acid. First, the two carboxylic acids are reacted in aqueous solution to form a cyclic imide, which is then converted to POMT via a catalytic hydrogenation reaction. The reaction is carried out in aqueous solution at a temperature of 60°C, and the yield of POMT is typically around 80%.
Propriétés
IUPAC Name |
N'-[(4-phenyloxan-4-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-17(20-13-16-7-4-12-25-16)18(23)21-14-19(8-10-24-11-9-19)15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVGHDXISAMUJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562128.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562147.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562166.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B6562170.png)
![N-(5-methyl-1,2-oxazol-3-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562178.png)
![N'-[(4-fluorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562182.png)
![N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562190.png)
![2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B6562204.png)
![N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562217.png)
![2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6562238.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6562251.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6562255.png)